molecular formula C28H29N3O3S B2693339 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 872206-11-6

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2693339
CAS No.: 872206-11-6
M. Wt: 487.62
InChI Key: GFGCUNMUKWEVJM-UHFFFAOYSA-N
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Description

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metabolites Research into structurally related compounds has focused on efficient synthesis methods and the identification of metabolites, which could provide insights into the development of new pharmaceuticals or the optimization of existing ones. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) has been achieved, showcasing the potential of such compounds in medicinal chemistry (Mizuno et al., 2006).

Fluorescent Agents for Biological Studies Another area of application is the development of fluorescent agents for biological studies, as seen in the synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores (Mahadevan et al., 1996). This indicates potential utility in bioimaging and the study of zinc in biological systems.

Antibacterial Agents Quinoline derivatives have also been investigated for their antibacterial properties, suggesting the possibility of developing new antimicrobial agents. For example, novel quinoxaline sulfonamides with antibacterial activity have been synthesized and evaluated, showing efficacy against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Antirheumatic Drug Metabolites The metabolites of specific quinoline carboxylates, under evaluation as disease-modifying antirheumatic drugs (DMARDs), have been synthesized to study their pharmacological properties, highlighting the therapeutic potential of quinoline derivatives in treating inflammatory diseases (Baba et al., 1998).

Molecular Structure and Synthesis Research on the practical synthesis and molecular structure of broad-spectrum antibacterial quinoline derivatives provides further evidence of the versatility of these compounds in developing new antibiotics, especially those effective against drug-resistant bacteria (Hashimoto et al., 2007).

Properties

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(31-17-15-30(16-18-31)22-7-5-4-6-8-22)27(20-29-26)35(32,33)24-12-10-23(34-2)11-13-24/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCUNMUKWEVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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